molecular formula C15H23BrOS B4326592 11-Bromo-1-(2-thienyl)-1-undecanone

11-Bromo-1-(2-thienyl)-1-undecanone

Cat. No.: B4326592
M. Wt: 331.3 g/mol
InChI Key: IRKSGJSHLDVFBJ-UHFFFAOYSA-N
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Description

11-Bromo-1-(2-thienyl)-1-undecanone is a brominated aromatic ketone featuring a 2-thienyl (thiophene) group attached to an 11-carbon alkyl chain terminated by a ketone and a bromine atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of functionalized materials and bioactive molecules. Its structural uniqueness lies in the combination of a long hydrophobic chain, a ketone moiety for reactivity, and the electron-rich thiophene ring, which influences its electronic and steric properties .

Properties

IUPAC Name

11-bromo-1-thiophen-2-ylundecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrOS/c16-12-8-6-4-2-1-3-5-7-10-14(17)15-11-9-13-18-15/h9,11,13H,1-8,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKSGJSHLDVFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromo-1-(2-thienyl)-1-undecanone typically involves the bromination of 1-(2-thienyl)undecan-1-one. This can be achieved through the reaction of 1-(2-thienyl)undecan-1-one with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-Bromo-1-(2-thienyl)undecan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

11-Bromo-1-(2-thienyl)undecan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-Bromo-1-(2-thienyl)-1-undecanone depends on the specific application. In biological systems, the bromine atom can interact with various molecular targets, leading to the inhibition of enzymes or disruption of cellular processes. The thienyl group can also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Structural Analogues with Different Aromatic Substituents

11-Bromo-1-(4-hydroxyphenyl)-1-undecanone
  • Structure : Replaces the 2-thienyl group with a 4-hydroxyphenyl ring.
  • Synthesis: Prepared via Friedel-Crafts acylation of 11-bromoundecanoic acid with phenol derivatives .
  • Properties :
    • Higher polarity due to the hydroxyl group, enhancing solubility in polar solvents.
    • Melting point: ~88–94°C (for dihydroxy derivatives) .
  • Applications: Used in fluorescent labeling of nanocrystals due to its phenolic linkage capacity .
11-Bromo-1-(3,4-dihydroxyphenyl)-1-undecanone
  • Structure : Features a 3,4-dihydroxyphenyl group.
  • Synthesis: Reacts pyrocatechol with 11-bromoundecanoic acid in the presence of BF₃ .
  • Properties :
    • Molecular weight: 357.29 g/mol.
    • Diacetate derivative (m.p. 73–75°C) improves stability for storage .
  • Reactivity : The catechol moiety enables chelation with metal ions, useful in coordination chemistry.
11-Bromo-1-(2-hydroxy-4-methylphenyl)-1-undecanone
  • Structure: Contains a methyl-substituted phenolic ring.
  • Properties :
    • Molecular weight: 355.32 g/mol.
    • Reduced polarity compared to dihydroxy derivatives, favoring lipid membrane permeability .

Key Comparison :

Compound Aromatic Group Molecular Weight (g/mol) Melting Point (°C) Key Functional Feature
11-Bromo-1-(2-thienyl)-1-undecanone 2-Thienyl ~319.3 (calculated) Not reported Thiophene ring (aromatic, sulfur-containing)
11-Bromo-1-(4-hydroxyphenyl)-1-undecanone 4-Hydroxyphenyl 357.28 88–94 Hydroxyl group (polar, H-bonding)
11-Bromo-1-(3,4-dihydroxyphenyl)-1-undecanone 3,4-Dihydroxyphenyl 357.29 88–94 Catechol (metal chelation)
11-Bromo-1-(2-hydroxy-4-methylphenyl)-1-undecanone 2-Hydroxy-4-methylphenyl 355.32 Not reported Methyl group (hydrophobic)

Analogues with Varied Alkyl Chain Functionalization

11-Bromoundecanoic Acid
  • Structure : Terminal carboxylic acid instead of ketone.
  • Properties :
    • Molecular weight: 265.18 g/mol.
    • Melting point: 48–51°C .
  • Applications : Precursor for esterification and polymer synthesis.
11-Bromo-1-undecanol
  • Structure : Terminal hydroxyl group replaces ketone.
  • Properties :
    • Molecular weight: 251.20 g/mol.
    • Melting point: 44–47°C .
  • Reactivity : Less electrophilic than the ketone, limiting nucleophilic attack.

Key Comparison :

Compound Functional Group Molecular Weight (g/mol) Melting Point (°C) Reactivity Profile
This compound Ketone ~319.3 Not reported Electrophilic ketone (nucleophilic additions)
11-Bromoundecanoic Acid Carboxylic Acid 265.18 48–51 Acid-catalyzed esterification
11-Bromo-1-undecanol Alcohol 251.20 44–47 Nucleophilic substitution (Br)

Thienyl vs. Phenyl Derivatives

2-Thienyl vs. 3-Thienyl Substitution
  • Electronic Effects : The 2-thienyl group places sulfur adjacent to the ketone, increasing electron delocalization compared to 3-thienyl derivatives. This can enhance resonance stabilization of intermediates in reactions like nucleophilic acyl substitution .
  • Steric Effects : 2-Thienyl’s proximity to the ketone may hinder bulky nucleophiles, whereas 3-thienyl offers less steric hindrance.
Comparison with Phenyl Analogues
  • Aromaticity : Thiophene’s lower aromaticity compared to benzene increases reactivity in electrophilic substitutions.
  • Solubility: Thienyl derivatives may exhibit better solubility in non-polar solvents due to sulfur’s polarizability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-Bromo-1-(2-thienyl)-1-undecanone
Reactant of Route 2
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11-Bromo-1-(2-thienyl)-1-undecanone

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